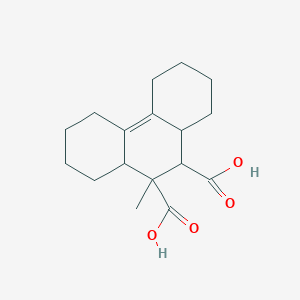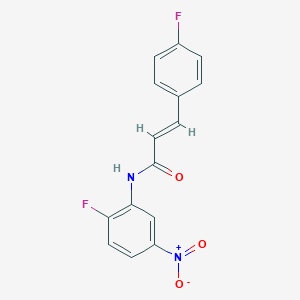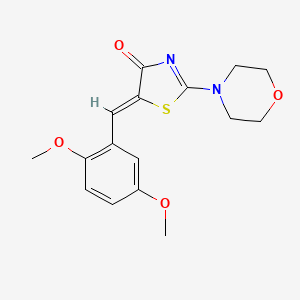
9-methyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9,10-phenanthrenedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phenanthrene derivatives often involves cascade reactions or unexpected byproducts from reactions between simpler organic compounds. For instance, a tricyclic system including an O atom in each bridge was formed as an unexpected product from the reaction between salicylaldehyde and pyruvic acid, showcasing the complexity of reactions leading to phenanthrene structures (Eilers, Bach, & Fröhlich, 1998). Additionally, efficient and general protocols for synthesizing functionalized phenanthrene derivatives have been developed, such as the catalyst-free cascade reaction of arylboronic acids with N-tosylhydrazones (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives features prominently in their characterization. For instance, the formation of 9,10-phenanthryne and related arynes by pyrolytic reactions highlights the structural diversity attainable through thermal degradation of arenedicarboxylic acid anhydrides, providing insights into the formation and reactivity of phenanthrene-based compounds (Grützmacher & Strabtmans, 1980).
Chemical Reactions and Properties
Chemical reactions involving phenanthrene derivatives can lead to a variety of functionalized compounds. Methanol-incorporated photoaddition of N-methyl-9,10-phenanthrenedicarboximide to alkenes results in methanol-incorporated adducts, indicating the versatility of phenanthrene compounds in organic synthesis (Kubo et al., 1989). Additionally, the stereochemistry of cyclic compounds such as the oxidation of maleic anhydride adducts with peracetic acid reveals the complexity of stereochemical outcomes in reactions involving phenanthrene derivatives (Mil'shtein, Gurvich, & Kucherov, 1966).
Physical Properties Analysis
The physical properties of phenanthrene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The unexpected formation of a tricyclic system from salicylaldehyde and pyruvic acid underscores the unpredictability and complexity of the physical properties of these compounds (Eilers, Bach, & Fröhlich, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of phenanthrene derivatives in chemical synthesis and applications. The efficient synthesis of 9-amino-10-arylphenanthrene derivatives via a catalyst-free cascade reaction showcases the reactivity and potential utility of these compounds in organic synthesis and potential applications (Liu et al., 2018).
Aplicaciones Científicas De Investigación
Pyrolytic Reactions of Arynes
- Formation and Reactions of Arynes : The study by Grützmacher and Strabtmans investigates the thermal degradation of certain arenedicarboxylic acid anhydrides to form arynes, including 9,10-phenanthryne derivatives. This research highlights the reactivity of these compounds in high-temperature conditions and their potential applications in material science and synthetic chemistry Grützmacher & Strabtmans, 1980.
Metabolic Pathways of Polycyclic Compounds
- Metabolism of Polycyclic Compounds : Boyland and Sims' study on the metabolism of 9,10-epoxy-9,10-dihydrophenanthrene in rats elucidates the biochemical transformation pathways of polycyclic aromatic hydrocarbons (PAHs) in biological systems. This research is crucial for understanding the environmental and health impacts of PAHs Boyland & Sims, 1965.
Organic Synthesis and Structural Analysis
- Unexpected Organic Reaction Products : Eilers, Bach, and Fröhlich's work on the formation of 9-methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one showcases the unexpected outcomes in organic synthesis, underscoring the complexity and unpredictability of chemical reactions Eilers, Bach, & Fröhlich, 1998.
Oxidation and Stereochemistry in Cyclic Compounds
- Oxidation and Stereochemistry : The study by Mil'shtein, Gurvich, and Kucherov on the oxidation of maleic anhydride adducts provides insights into the stereochemical outcomes of chemical reactions involving cyclic compounds. Such research aids in the development of stereoselective synthesis methods for complex organic molecules Mil'shtein, Gurvich, & Kucherov, 1966.
Propiedades
IUPAC Name |
10-methyl-2,3,4,5,6,7,8,8a,9,10a-decahydro-1H-phenanthrene-9,10-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-17(16(20)21)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(17)15(18)19/h12-14H,2-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISLHNAYTJSGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCCC2=C3CCCCC3C1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)


![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)
![benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5594925.png)